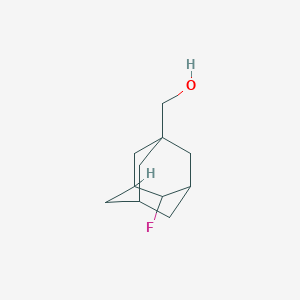

(4-Fluoroadamantan-1-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-1-adamantyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FO/c12-10-8-1-7-2-9(10)5-11(3-7,4-8)6-13/h7-10,13H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUMVQWAOMKYOCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 Fluoroadamantan 1 Yl Methanol

Reactions of the Primary Alcohol Functionality

The primary alcohol group, -CH₂OH, attached to the adamantane (B196018) core at the 1-position, is the primary site for a variety of classical alcohol transformations. The fluorine atom at the 4-position, while electronically withdrawing, is sterically distant from the hydroxyl group and thus has a minimal impact on its fundamental reactivity.

Oxidation Reactions to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol of (4-Fluoroadamantan-1-yl)methanol can be readily oxidized to the corresponding aldehyde, (4-Fluoroadamantan-1-yl)carbaldehyde, or further to the carboxylic acid, 4-Fluoroadamantane-1-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, typically carried out in an inert solvent like dichloromethane. researchgate.net

Stronger oxidizing agents, such as those based on chromium (VI) like chromic acid (H₂CrO₄), or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol directly to the carboxylic acid. sigmaaldrich.com These reactions often require more forcing conditions. The oxidation of aldehydes to carboxylic acids can also be achieved with reagents like Tollens' reagent, which involves the reduction of silver ions. researchgate.net

Table 1: Oxidation Reactions of this compound

| Starting Material | Reagent | Product | Product Type |

| This compound | Pyridinium Chlorochromate (PCC) | (4-Fluoroadamantan-1-yl)carbaldehyde | Aldehyde |

| This compound | Dess-Martin Periodinane (DMP) | (4-Fluoroadamantan-1-yl)carbaldehyde | Aldehyde |

| This compound | Chromic Acid (H₂CrO₄) | 4-Fluoroadamantane-1-carboxylic acid | Carboxylic Acid |

| This compound | Potassium Permanganate (KMnO₄) | 4-Fluoroadamantane-1-carboxylic acid | Carboxylic Acid |

| (4-Fluoroadamantan-1-yl)carbaldehyde | Tollens' Reagent (Ag(NH₃)₂⁺) | 4-Fluoroadamantane-1-carboxylic acid | Carboxylic Acid |

Nucleophilic Substitution Reactions and Derivatives Formation (e.g., Halides, Sulfonate Esters)

The hydroxyl group of this compound can be converted into a better leaving group to facilitate nucleophilic substitution reactions, leading to the formation of various derivatives.

Halides: The alcohol can be converted to the corresponding alkyl halides. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) yields (4-Fluoroadamantan-1-yl)methyl chloride. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize (4-Fluoroadamantan-1-yl)methyl bromide. These reactions typically proceed via an Sₙ2 mechanism.

Sulfonate Esters: A common strategy to create an excellent leaving group is the formation of sulfonate esters. Reaction of this compound with sulfonyl chlorides, such as methanesulfonyl chloride (mesyl chloride), p-toluenesulfonyl chloride (tosyl chloride), or trifluoromethanesulfonyl chloride (triflyl chloride), in the presence of a non-nucleophilic base like pyridine (B92270), yields the corresponding sulfonate esters (mesylate, tosylate, and triflate, respectively). acs.orgresearchgate.net These esters are highly reactive towards nucleophilic displacement.

Table 2: Nucleophilic Substitution Precursors from this compound

| Reagent | Product | Leaving Group |

| Thionyl Chloride (SOCl₂) | (4-Fluoroadamantan-1-yl)methyl chloride | Chloride |

| Phosphorus Tribromide (PBr₃) | (4-Fluoroadamantan-1-yl)methyl bromide | Bromide |

| Methanesulfonyl Chloride (MsCl) | (4-Fluoroadamantan-1-yl)methyl mesylate | Mesylate |

| p-Toluenesulfonyl Chloride (TsCl) | (4-Fluoroadamantan-1-yl)methyl tosylate | Tosylate |

| Trifluoromethanesulfonyl Chloride (TfCl) | (4-Fluoroadamantan-1-yl)methyl triflate | Triflate |

Etherification and Esterification Reactions

Etherification: this compound can undergo etherification to form adamantyl ethers. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form the ether. Another approach involves the acid-catalyzed dehydration of the alcohol with another alcohol, although this method can be less specific and prone to side reactions. researchgate.net The synthesis of adamantyl alkyl ethers has also been achieved through the reaction of 1-chloroadamantane (B1585529) with alcohols in the presence of palladium complexes. researchgate.net

Esterification: The formation of esters from this compound is readily achieved through reaction with carboxylic acids or their derivatives. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. orgsyn.org For more sensitive substrates or to achieve higher yields, the reaction with more reactive acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine is preferred. The synthesis of various adamantane-based ester derivatives has been reported by reacting 1-adamantyl bromomethyl ketone with carboxylic acids. nih.gov

Reactivity of the Adamantane Cage System

The adamantane framework, while generally robust, can undergo functionalization, particularly at its bridgehead positions. The presence of the fluorine atom at one bridgehead position can influence the regioselectivity of further functionalization.

Further Functionalization of the Adamantane Framework

While the 1- and 4-positions of the adamantane cage in this compound are already substituted, the remaining bridgehead positions (C5 and C7) are potential sites for further functionalization. Introducing additional functional groups onto the adamantane scaffold can be achieved through various methods, including electrophilic substitution and radical reactions. researchgate.net For instance, adamantane itself can be carboxylated at a bridgehead position using formic acid and sulfuric acid. orgsyn.org The synthesis of 1,2-disubstituted adamantane derivatives can be achieved by constructing the adamantane framework from bicyclic precursors. nih.gov

Radical-Mediated Functionalization Chemistry

Radical-mediated reactions are a powerful tool for the direct C-H functionalization of the adamantane cage. researchgate.netresearchgate.netnih.govacs.org The high bond dissociation energies of the C-H bonds in adamantane require reactive radical species for hydrogen atom abstraction. nih.gov This can be achieved using various methods, including photoredox catalysis. chemrxiv.org For instance, the Giese reaction allows for the addition of an adamantyl radical to an electron-deficient alkene. nih.gov The adamantyl radical can be generated from a suitable precursor, and its subsequent reaction with various radical acceptors can lead to a diverse range of functionalized adamantanes. The regioselectivity of these radical reactions on a substituted adamantane like this compound would be influenced by the electronic and steric effects of the existing substituents.

Transannular Reactions in Adamantane Systems

Transannular reactions are intramolecular reactions that involve the formation of a bond between two non-adjacent atoms within a ring system. In the adamantane framework, these reactions are particularly noteworthy due to the spatial proximity of certain carbon atoms, despite their separation by several bonds in the primary structure. Such reactions are typically initiated by the formation of a reactive intermediate, most commonly a carbocation, at one of the bridgehead or secondary positions.

In the context of this compound, the generation of a carbocation at the C1 position, for instance through the protonation of the hydroxyl group followed by the loss of water, could potentially initiate a transannular reaction. The resulting 1-adamantyl cation is a tertiary carbocation and is relatively stable. However, the rigid adamantane cage can facilitate hydride or alkyl shifts from spatially close positions.

A classic example of a transannular reaction in the adamantane system is the 1,3-hydride shift. In an unsubstituted adamantyl cation, a hydride ion can migrate from a C3, C5, or C7 bridgehead position to the C1 carbocation center. In the case of the 4-fluoro-1-adamantyl cation, which would be formed from this compound, the fluorine atom is located at a bridge position. While a direct 1,3-hydride shift from the fluorinated carbon (C4) is not possible, the fluorine atom's strong electron-withdrawing effect can influence the stability and subsequent reactivity of the carbocation at C1.

Furthermore, under certain conditions, adamantane systems can undergo more complex rearrangements involving C-C bond cleavage and formation, although these are generally less common than hydride shifts. The presence of the hydroxymethyl group at C1 also offers a handle for various chemical transformations that could precede or trigger a transannular event. For instance, oxidation of the alcohol to a carbonyl group could alter the electronic nature of the C1 position and influence the propensity for rearrangements.

While specific experimental data on the transannular reactions of this compound is not extensively documented in publicly available literature, the general principles of adamantane chemistry suggest that the formation of a carbocation at C1 would be a key step. The subsequent reactivity would then be governed by the interplay between the inherent strain of the cage, the stability of potential intermediates, and the profound electronic influence of the C4-fluoro substituent.

Influence of the Fluorine Atom on Reactivity and Selectivity

The substitution of a hydrogen atom with fluorine in an organic molecule can dramatically alter its chemical and physical properties. In the case of this compound, the fluorine atom at a bridge position exerts a significant influence on the molecule's reactivity and the selectivity of its reactions through a combination of electronic and stereoelectronic effects.

Electronic and Inductive Effects

The most prominent electronic effect of the fluorine atom is its strong negative inductive effect (-I effect). Due to its high electronegativity, the fluorine atom withdraws electron density from the surrounding carbon atoms through the sigma bonds. This effect is transmitted throughout the rigid adamantane framework.

The primary consequence of this inductive withdrawal is the destabilization of any positive charge that may develop in the molecule. For example, in a reaction proceeding through a carbocationic intermediate at the C1 position (the 4-fluoro-1-adamantyl cation), the electron-withdrawing fluorine atom at C4 would significantly destabilize the positive charge. This destabilization would make the formation of the carbocation more difficult, thereby slowing down the rate of any reaction that proceeds via such an intermediate, for instance, an SN1-type substitution at the C1 position.

Conversely, the inductive effect of the fluorine atom would stabilize any negative charge that develops in the molecule. For reactions involving the formation of a carbanion or a transition state with significant negative charge character, the presence of the fluorine atom would be expected to have an accelerating effect.

The table below summarizes the expected qualitative effect of the 4-fluoro substituent on the rate of reactions involving different types of intermediates at the C1 position of the adamantane core.

| Intermediate at C1 | Expected Effect of 4-Fluoro Substituent on Reaction Rate |

| Carbocation | Decreased |

| Carbanion | Increased |

| Radical | Minor (slight decrease) |

It is important to note that the magnitude of the inductive effect decreases with distance. However, the rigid nature of the adamantane cage allows for effective transmission of this effect across the structure.

Stereoelectronic Effects and Conformational Analysis

One important stereoelectronic effect is hyperconjugation. This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ-orbital) into an adjacent empty or partially filled orbital (like a p-orbital of a carbocation or a π-antibonding orbital). In the case of the 4-fluoro-1-adamantyl cation, the C-F bond itself can participate in stereoelectronic interactions. The C-F σ antibonding orbital is a low-lying acceptor orbital. If a carbocation were to form at a position that allows for spatial overlap, this could influence the stability of the cation.

However, a more direct stereoelectronic consequence of the fluorine atom is its influence on the stability of adjacent carbocations through an effect sometimes referred to as the "anti-periplanar effect." The alignment of the electron-withdrawing C-F bond with the empty p-orbital of a carbocation can have a profound destabilizing effect. In the rigid adamantane framework, the geometric relationship between the C4-F bond and a potential carbocation at C1 is fixed.

Furthermore, the fluorine atom can influence the conformational preferences of the hydroxymethyl group at the C1 position. While rotation around the C1-CH₂OH bond is possible, the electronic and steric interactions between the fluorine atom and the hydroxyl group could lead to a preferred rotational conformer. This, in turn, could influence the accessibility of the hydroxyl group for reagents and affect the stereochemical outcome of reactions at this position.

The conformational analysis of this compound would involve considering the torsional angles around the C1-C(methanol) bond and the potential for intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom, although the latter is generally weak. The preferred conformation would be the one that minimizes steric and electronic repulsions.

Computational and Theoretical Investigations of 4 Fluoroadamantan 1 Yl Methanol

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are commonly employed to determine the electronic structure and stability of adamantane (B196018) derivatives.

Molecular Orbital Analysis and Charge Distribution

A molecular orbital (MO) analysis for (4-Fluoroadamantan-1-yl)methanol would reveal the distribution and energies of its frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. The introduction of both a fluorine atom and a hydroxymethyl group to the adamantane cage is expected to significantly influence the MO landscape. The electronegative fluorine atom would likely lower the energy of the surrounding orbitals, while the hydroxymethyl group could participate in intramolecular hydrogen bonding, further affecting charge distribution. A detailed Natural Bond Orbital (NBO) analysis would quantify the charge transfer interactions and provide a precise picture of the electron density distribution across the molecule.

Conformational Analysis and Energy Landscape

The rigid cage-like structure of adamantane limits its conformational freedom. However, the hydroxymethyl group (-CH₂OH) at the 1-position can rotate. A thorough conformational analysis would identify the preferred rotational conformers and the energy barriers between them. This is crucial as the conformation can impact the molecule's reactivity and its interaction with other molecules. Computational studies on other substituted adamantanes have shown that even subtle changes in substituent orientation can lead to significant differences in stability and properties. nih.gov

Spectroscopic Parameters Prediction and Corroboration

Computational methods are invaluable for predicting spectroscopic data, which can then be used to corroborate experimental findings. For this compound, theoretical predictions of its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would be of great interest. Theoretical vibrational frequency calculations would help in assigning the experimental IR and Raman bands to specific molecular motions. Similarly, the prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts would aid in the structural elucidation and confirmation of the compound. While spectroscopic data for the related compound 1-fluoroadamantane (B1266609) has been studied experimentally, a full computational prediction for the title compound is lacking. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways and energetics of chemical reactions.

Transition State Analysis and Reaction Energetics

For any potential reaction involving this compound, such as its synthesis or further functionalization, computational analysis can identify the transition state structures and calculate the activation energies. This information is vital for understanding reaction kinetics and optimizing reaction conditions.

Mechanistic Insights into Functional Group Transformations

The interplay between the fluoro and hydroxymethyl groups could lead to interesting reactivity. For instance, computational studies could explore the mechanism of intramolecular interactions or the influence of the fluorine atom on the reactivity of the hydroxyl group in substitution or oxidation reactions. Such insights are crucial for designing new synthetic routes and predicting the chemical behavior of the molecule. Studies on other fluorinated organic molecules have demonstrated the profound impact of fluorine on reaction mechanisms. nih.gov

Intermolecular Interactions and Hydrogen Bonding involving Fluorine

Computational and theoretical studies focusing specifically on this compound are not extensively available in the public domain. However, by examining research on analogous fluorinated adamantane structures and the general principles of organofluorine chemistry, we can infer the nature of the intermolecular interactions involving the fluorine atom in this compound. The introduction of a highly electronegative fluorine atom onto the rigid adamantane cage, which also features a hydroxyl group, creates a molecule with a unique potential for various non-covalent interactions that dictate its supramolecular chemistry and material properties.

The primary intermolecular interactions involving the fluorine atom in this compound are expected to be hydrogen bonds and other weaker electrostatic contacts. While fluorine is the most electronegative element, its participation in hydrogen bonding as an acceptor is a subject of nuanced discussion. It is generally considered a weak hydrogen bond acceptor compared to oxygen or nitrogen. nih.gov Nevertheless, in specific molecular contexts, these interactions can be significant.

In the crystal lattice of fluorinated organic compounds, various types of weak interactions involving fluorine, such as C–H⋯F, C–F⋯F, and even halogen-halogen interactions (involving other halogens), have been observed and computationally analyzed. bldpharm.comresearchgate.net For this compound, the most prominent interactions involving fluorine are likely to be of the C–H⋯F type, where the fluorine atom acts as a weak acceptor for hydrogen atoms from the adamantyl cage of neighboring molecules.

Research on other adamantane derivatives, such as 1-(adamantane-1-carbonyl)-3-substituted thioureas, has highlighted that weak fluorine hydrogen-bonding interactions can be comparable in importance to stronger, more conventional hydrogen bonds in determining the crystal structure. These studies identified various close contacts involving fluorine, including C⋯F, N⋯F, and O⋯F. For this compound, similar O⋯F and C⋯F contacts are theoretically plausible.

The table below summarizes the types of intermolecular interactions that are theoretically expected for this compound based on computational studies of related compounds. The interaction energies and typical distances are derived from general studies on organofluorine compounds and specific analyses of fluorinated adamantanes.

| Interaction Type | Description | Typical Energy (kcal/mol) | Typical Distance (Å) |

| O–H···F Hydrogen Bond | The hydroxyl group's hydrogen atom interacts with the fluorine atom of a neighboring molecule. This is a conventional, albeit weak, hydrogen bond. | ~1.0 - 3.0 | 2.8 - 3.2 |

| C–H···F Hydrogen Bond | Hydrogen atoms on the adamantane cage interact with the fluorine atom of an adjacent molecule. These are generally weaker than O-H···F bonds. | ~0.5 - 1.5 | 3.0 - 3.5 |

| C–F···H–O Interaction | The fluorine atom interacts with the hydrogen of a hydroxyl group from a neighboring molecule. This is the primary hydrogen bond involving fluorine as an acceptor. | ~2.0 - 5.0 | 1.8 - 2.2 (H···F) |

| C–F···F–C Interaction | Dipole-dipole interactions between the C-F bonds of adjacent molecules. Can be either attractive or repulsive depending on orientation. | ~0.2 - 0.8 | > 2.7 |

Note: The data in this table are illustrative and based on computational studies of similar fluorinated organic and adamantane compounds. Specific values for this compound would require dedicated theoretical calculations.

Future Research Perspectives and Unexplored Avenues

Advancements in Sustainable and Efficient Synthetic Protocols

The development of environmentally benign and efficient methods for the synthesis of adamantane (B196018) derivatives is an ongoing area of interest. While methods for the functionalization of adamantane exist, future research could focus on optimizing these protocols for (4-Fluoroadamantan-1-yl)methanol with a focus on sustainability.

Current synthetic approaches often involve multi-step procedures that may utilize harsh reagents. youtube.com Future research should aim to develop greener alternatives. This could involve the use of biocatalysis, where enzymes are employed to carry out specific transformations with high selectivity and under mild conditions. Another avenue is the exploration of flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processes. Furthermore, the development of catalytic C-H functionalization methods that can directly and selectively introduce the hydroxymethyl group onto a fluorinated adamantane core would represent a significant advancement in synthetic efficiency. mdpi.com

Exploration of Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govfrontiersin.orgnih.gov The application of MCRs to this compound is a largely unexplored area. The hydroxyl group of the molecule can serve as a key functional handle for participation in well-known MCRs like the Passerini and Ugi reactions. This would allow for the rapid generation of diverse libraries of complex adamantane-containing molecules with potential applications in drug discovery and materials science.

Similarly, cascade reactions, which involve two or more sequential transformations in a single pot, can significantly streamline synthetic routes. mdpi.com Designing cascade sequences that initiate from this compound could lead to the efficient construction of intricate molecular architectures. For instance, an initial oxidation of the alcohol to an aldehyde could be followed by an in-situ intramolecular cyclization or a subsequent intermolecular reaction, all within a single reaction vessel.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry offers powerful tools for the rational design of novel molecules and for predicting their properties. nih.govmdpi.comresearchgate.net In the context of this compound, computational methods can be employed to explore its conformational space and to predict its reactivity in various chemical transformations. Density Functional Theory (DFT) calculations, for example, can provide insights into the electronic structure and help in understanding the regioselectivity of further functionalization.

Moreover, computational screening of virtual libraries of derivatives of this compound can accelerate the discovery of compounds with desired properties. For instance, by computationally evaluating the binding affinity of virtual derivatives to a specific biological target, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. This approach is particularly valuable in the design of new therapeutic agents.

Expansion of Synthetic Utility Across Interdisciplinary Chemical Research

The unique physicochemical properties imparted by the fluorinated adamantane scaffold can be leveraged in various interdisciplinary research areas. Future research should focus on exploring the potential of this compound as a key building block in these fields.

In medicinal chemistry , the lipophilic and rigid nature of the adamantane cage can be exploited to improve the pharmacokinetic properties of drug candidates. mdpi.com The fluorine atom can enhance metabolic stability and binding affinity. This compound can be used as a scaffold to synthesize novel inhibitors of enzymes or modulators of receptors implicated in various diseases.

In materials science , the rigid adamantane core can be incorporated into polymers to enhance their thermal stability and mechanical properties. The hydroxyl group provides a convenient point of attachment for polymerization. Furthermore, the unique cage structure of adamantane has been associated with interesting nonlinear optical properties, an area that could be explored for derivatives of this compound. rsc.org

Finally, in the field of supramolecular chemistry , the adamantane cage is a well-known guest for cyclodextrin (B1172386) hosts. The fluorine and hydroxymethyl groups on this compound could be used to modulate these host-guest interactions, leading to the development of novel self-assembling systems and drug delivery vehicles.

Q & A

Q. What are the established synthetic routes for (4-Fluoroadamantan-1-yl)methanol, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of adamantane-derived alcohols typically involves functionalization of the adamantane core. A representative approach (applicable to fluorinated derivatives) includes:

- Step 1: Bromination or fluorination of adamantane at the 4-position using electrophilic reagents (e.g., Selectfluor® or Br₂ in acidic media).

- Step 2: Hydroxymethylation via nucleophilic substitution (e.g., reacting 4-fluoroadamantane with formaldehyde under basic conditions).

- Step 3: Reduction of intermediates (e.g., using NaBH₄ or LiAlH₄) to yield the primary alcohol .

Key Optimization Parameters:

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Solvent (DMF vs. THF) | Polar aprotic > Ethers | Higher polarity enhances reaction rate |

| Temperature | 25–60°C | Elevated temps improve kinetics but may reduce selectivity |

| Catalyst (e.g., DMAP) | 5–10 mol% | Accelerates NHS-ester coupling in derivatization steps |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using adamantane’s rigid structure as a baseline. Fluorine substitution at C4 deshields adjacent protons, causing downfield shifts (e.g., δ 1.5–2.5 ppm for adamantane protons; δ 4.2–4.5 ppm for -CH₂OH) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns distinguish fluorinated analogs from non-fluorinated derivatives.

- X-ray Crystallography: Resolve steric effects of the fluorine substituent on molecular packing (e.g., torsion angles between adamantane and methanol groups typically range 10–15°) .

Advanced Research Questions

Q. How do solvent polarity and catalyst choice influence enantioselectivity in derivatizing this compound for chiral drug intermediates?

Methodological Answer: Chiral derivatization (e.g., coupling to fluorescein for theranostics) requires careful solvent-catalyst pairing:

- Solvent Effects:

- Catalyst Screening:

- DMAP: Effective for NHS-ester coupling (64% yield in DMF) but lacks enantiocontrol .

- Chiral amines (e.g., Cinchona alkaloids): Induce enantioselectivity (>80% ee) in asymmetric alkylation reactions .

Q. How can contradictions in crystallographic data for fluorinated adamantane derivatives be resolved?

Case Study: X-ray structures of analogous compounds (e.g., 1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea) show deviations in keto–enone planarity (torsion angles: 12.24° vs. <5° in non-fluorinated derivatives). To resolve discrepancies:

- Computational Validation: Compare experimental data with DFT-optimized geometries (B3LYP/6-311+G(d,p)).

- Statistical Analysis: Use R-factors and electron density maps to assess positional disorder or thermal motion .

Q. What role does the 4-fluoro substituent play in modulating the hydrogen-bonding network of this compound in supramolecular assemblies?

Methodological Answer: Fluorine’s electronegativity alters intermolecular interactions:

- Hydrogen Bonding: The -CH₂OH group forms stronger O-H∙∙∙F-C bonds (2.8–3.0 Å) compared to O-H∙∙∙H-C in non-fluorinated analogs.

- Thermodynamic Stability: DSC/TGA data show fluorinated derivatives have higher melting points (ΔTm = +15–20°C) due to enhanced lattice energy .

Data Contradiction Analysis Example:

| Property | Non-fluorinated Adamantane Methanol | 4-Fluorinated Derivative | Source |

|---|---|---|---|

| Melting Point (°C) | 120–125 | 135–140 | |

| Torsion Angle (°) | 5.2 | 12.24 |

Resolution Strategy: Cross-validate with alternative techniques (e.g., neutron diffraction) and assess sample purity via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.